molecular formula C15H12N2O5 B2606427 (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate CAS No. 331460-37-8

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate

Cat. No.: B2606427
CAS No.: 331460-37-8
M. Wt: 300.27
InChI Key: WWECILJDTUOERZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a methoxyphenyl group and a nitrobenzoate moiety, making it a subject of interest in various fields of study.

Scientific Research Applications

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . If swallowed, inhaled, or if it comes into contact with the eyes or clothing, immediate medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate typically involves the reaction of 2-methoxybenzaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amino derivatives

    Substitution: Substituted nitrobenzoates

Mechanism of Action

The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique reactivity profile and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-21-14-5-3-2-4-12(14)10-16-22-15(18)11-6-8-13(9-7-11)17(19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECILJDTUOERZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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